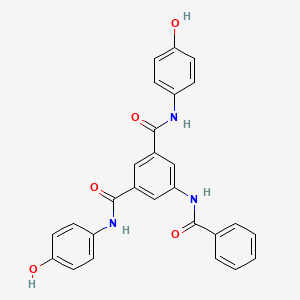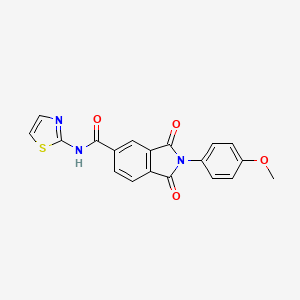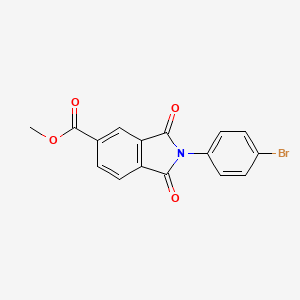
5,6-Dichloro-1-ethyl-2-methyl-3-prop-2-enylbenzimidazol-3-ium;iodide
Overview
Description
5,6-Dichloro-1-ethyl-2-methyl-3-prop-2-enylbenzimidazol-3-ium;iodide: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms at positions 5 and 6, an ethyl group at position 1, a methyl group at position 2, and a prop-2-enyl group at position 3 on the benzimidazole ring, with an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1-ethyl-2-methyl-3-prop-2-enylbenzimidazol-3-ium;iodide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzimidazole precursor.
Chlorination: Chlorine atoms are introduced at positions 5 and 6 using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.
Prop-2-enyl Group Introduction: The prop-2-enyl group is introduced via a reaction with allyl bromide.
Iodide Counterion Addition: The final step involves the addition of an iodide counterion, typically through a reaction with potassium iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at positions 5 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial: Exhibits antimicrobial properties against various pathogens.
Antiviral: Potential antiviral activity, particularly against RNA viruses.
Medicine
Anticancer: Investigated for its potential anticancer properties.
Anti-inflammatory: Shows promise as an anti-inflammatory agent.
Industry
Dyes and Pigments: Used in the production of dyes and pigments.
Polymers: Incorporated into polymer materials for enhanced properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1-ethyl-2-methyl-3-prop-2-enylbenzimidazol-3-ium;iodide involves its interaction with specific molecular targets. The compound can bind to DNA, inhibiting the replication of certain pathogens. It also interacts with enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-1-ethyl-2-methylbenzimidazole
- 5,6-Dichloro-1-ethyl-2-methyl-3-propylbenzimidazole
- 5,6-Dichloro-1-ethyl-2-methyl-3-allylbenzimidazole
Uniqueness
The presence of the prop-2-enyl group at position 3 and the iodide counterion distinguishes 5,6-Dichloro-1-ethyl-2-methyl-3-prop-2-enylbenzimidazol-3-ium;iodide from its analogs
Properties
IUPAC Name |
5,6-dichloro-1-ethyl-2-methyl-3-prop-2-enylbenzimidazol-3-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N2.HI/c1-4-6-17-9(3)16(5-2)12-7-10(14)11(15)8-13(12)17;/h4,7-8H,1,5-6H2,2-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBDXWKDDAHUNC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CC=C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE](/img/structure/B3831285.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B3831293.png)

![4-(3-Ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B3831302.png)

![N,N'-bis(2-hydroxyphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3831306.png)

![2,2'-[1,3-phenylenebis(carbonylimino)]bis(5-bromobenzoic acid)](/img/structure/B3831334.png)


![3-{4-[(acetylamino)sulfonyl]butyl}-5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium bromide](/img/structure/B3831366.png)
![N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-methylaniline;iodide](/img/structure/B3831372.png)
![3-[6-(1,3-Benzothiazol-2-yl)-2-methyl-3-phenylbenzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B3831385.png)
